molecular formula C15H14N2OS B13320109 5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine

5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine

Cat. No.: B13320109
M. Wt: 270.4 g/mol
InChI Key: BNQRYVVYEHWYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine typically involves the condensation of 2-methyl-1,3-benzothiazole with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit tyrosinase activity, which is crucial in melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-2-methyl-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-methyl-5-phenylmethoxy-1,3-benzothiazol-6-amine

InChI

InChI=1S/C15H14N2OS/c1-10-17-13-8-14(12(16)7-15(13)19-10)18-9-11-5-3-2-4-6-11/h2-8H,9,16H2,1H3

InChI Key

BNQRYVVYEHWYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C(=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.